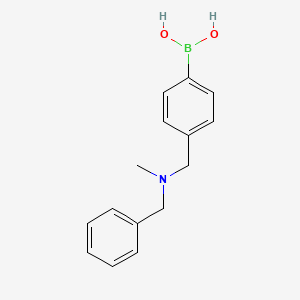

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid

Description

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a benzyl(methyl)amino-methyl substituent at the para position of the phenyl ring. Boronic acids are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their stability and versatility . This compound’s structure combines a boronic acid group with a tertiary amine moiety, which may enhance solubility in polar solvents and enable interactions with biological targets, such as enzymes or receptors.

Properties

CAS No. |

397844-52-9 |

|---|---|

Molecular Formula |

C15H18BNO2 |

Molecular Weight |

255.12 g/mol |

IUPAC Name |

[4-[[benzyl(methyl)amino]methyl]phenyl]boronic acid |

InChI |

InChI=1S/C15H18BNO2/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(10-8-14)16(18)19/h2-10,18-19H,11-12H2,1H3 |

InChI Key |

BQBAEKHBGDGIPB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)CC2=CC=CC=C2)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of 4-formylphenylboronic acid with benzylmethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride. The general reaction scheme is as follows:

Reductive Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenol derivatives.

Reduction: The amino group can be reduced to form secondary amines.

Substitution: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and aryl halides.

Major Products Formed

Oxidation: Phenol derivatives.

Reduction: Secondary amines.

Substitution: Biaryl compounds.

Scientific Research Applications

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.

Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

(4-((Diethoxyphosphoryl)methyl)phenyl)boronic Acid (Compound 3, )

- Structure: Contains a diethoxyphosphoryl group instead of benzyl(methyl)amino.

- Synthesis : Prepared via Pd-catalyzed coupling, achieving 38% yield using optimized protocols .

- Activity: Demonstrated superior antimicrobial activity against E. coli strains (MIC < 1 µg/mL) compared to non-boronic analogues (e.g., compound 1, MIC > 50 µg/mL) .

- Selectivity : Enhanced selectivity for bacterial membranes due to boronic acid-LPS interactions .

Table 1: Antimicrobial and Physicochemical Comparison

*Predicted based on solubility trends in and .

Boronic Acids with Carbamoyl/Aromatic Substituents

(4-Methylaminosulfonylphenyl)boronic Acid ()

- Structure : Contains a sulfonamide group.

Reactivity in Cross-Coupling Reactions

(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate (Compound 2, )

- Utility : Boronate ester form stabilizes boronic acid during storage and reaction.

- Yield : Achieved 82% yield in Pd-catalyzed couplings, suggesting compatibility with the target compound’s synthesis .

Key Research Findings

Antimicrobial Enhancement : Boronic acid moieties significantly improve antimicrobial activity when paired with phosphonate groups (e.g., compound 3 vs. 1, ).

Synthetic Challenges: Electron-donating groups (e.g., benzyl(methyl)amino) may enhance coupling reactivity compared to electron-withdrawing substituents ( vs. 18).

Biological Activity

(4-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative notable for its unique chemical structure, which includes a phenyl ring substituted with a benzyl(methyl)amino group. This compound has garnered attention for its potential biological activities, particularly in cancer research and drug development, due to its ability to interact with various biological targets.

Boronic acids are characterized by their ability to form reversible covalent bonds with diols, making them valuable in both chemical and biological applications. The specific structure of this compound enhances its reactivity and selectivity, allowing it to participate in diverse biochemical interactions.

Anticancer Properties

Research indicates that compounds with similar structures often exhibit anticancer properties by inhibiting enzymes or pathways involved in tumor growth. For instance, studies have shown that this compound can inhibit specific cancer cell lines, demonstrating cytotoxic effects while sparing healthy cells.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 18.76 ± 0.62 | High cytotoxicity |

| Healthy Cells | N/A | No toxic effects observed |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibition activities. It shows moderate activity against acetylcholinesterase and high activity against butyrylcholinesterase.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µg/mL) | Activity Level |

|---|---|---|

| Acetylcholinesterase | 115.63 ± 1.16 | Moderate |

| Butyrylcholinesterase | 3.12 ± 0.04 | High |

| Antiurease | 1.10 ± 0.06 | High |

| Antithyrosinase | 11.52 ± 0.46 | Moderate |

The primary mechanism of action for this compound involves its interaction with specific biological targets through transmetalation processes in the Suzuki–Miyaura cross-coupling reaction pathway. This interaction results in the formation of new carbon-carbon bonds, which is critical in the synthesis of various pharmaceutical compounds.

Case Studies

- Anticancer Study : A study conducted on the MCF-7 breast cancer cell line demonstrated that this compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .

- Enzyme Activity Assessment : In vitro tests showed that the compound effectively inhibited key enzymes linked to neurodegenerative diseases, indicating its therapeutic potential beyond oncology .

Q & A

Basic: What are the common synthetic routes for preparing (4-((benzyl(methyl)amino)methyl)phenyl)boronic acid, and what factors influence reaction yields?

Methodological Answer:

The synthesis typically involves cross-coupling reactions using palladium or nickel catalysts. A general approach includes:

Borylation : Reacting a halogenated aromatic precursor (e.g., 4-bromo-benzyl(methyl)amine derivative) with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ catalyst .

Functionalization : Introducing the benzyl(methyl)amino group via reductive amination or nucleophilic substitution.

Key factors affecting yield include:

- Catalyst loading : Optimized Pd concentrations (0.5–2 mol%) balance cost and efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.

- Temperature control : Reactions often proceed at 80–100°C to avoid boroxine formation .

Basic: What analytical techniques are most reliable for characterizing this compound and quantifying impurities?

Methodological Answer:

- LC-MS/MS : Provides high sensitivity for detecting trace impurities (e.g., residual boronic acid byproducts). For example, %RSD values <5% ensure reproducibility in quantification .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the benzyl(methyl)amino group (δ 2.3–2.8 ppm for CH₃N) and boronic acid (δ 7.5–8.0 ppm for aromatic protons adjacent to B) .

- HPLC-PDA : Validates purity (>97%) by separating boronic acid derivatives from hydrolyzed products (e.g., boroxines) .

Basic: How does the boronic acid moiety influence the compound’s reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

The boronic acid group enables carbon-carbon bond formation with aryl halides via Pd-catalyzed coupling. Key considerations:

- pH Sensitivity : The boronic acid must be in its anionic form (B(OH)₃⁻) for transmetallation. Buffered conditions (pH 8–10) are optimal .

- Steric Effects : The benzyl(methyl)amino substituent may hinder coupling efficiency; using bulky ligands (e.g., SPhos) improves reaction rates .

- Competitive Protodeboronation : Elevated temperatures (>100°C) or acidic conditions can degrade the boronic acid. Adding aryl halide in excess minimizes this side reaction .

Advanced: How can researchers address variability in analytical data, such as inconsistent LC-MS/MS results for boronic acid derivatives?

Methodological Answer:

Variability often arises from boronic acid hydrolysis or matrix effects. Mitigation strategies include:

- Stabilization : Acidifying mobile phases (0.1% formic acid) prevents boronate ester formation during LC-MS/MS analysis .

- Internal Standards : Use isotopically labeled analogs (e.g., ¹³C-boronic acid) to correct for ion suppression/enhancement .

- Statistical Validation : Calculate %RSD across replicates (e.g., 8.2% for carboxy phenyl boronic acid vs. 4.1% for methyl phenyl boronic acid) to assess method robustness .

Advanced: What strategies optimize the compound’s solubility and stability in biological assays?

Methodological Answer:

- Prodrug Design : Convert the boronic acid to a pinacol ester, which hydrolyzes in vivo to the active form. This improves membrane permeability .

- Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- pH Buffering : Phosphate buffers (pH 7.4) stabilize the boronate-diol equilibrium, critical for binding studies with glycoproteins .

Advanced: How can contradictory data in cross-coupling reactions (e.g., low yields vs. high purity) be systematically analyzed?

Methodological Answer:

- Reaction Monitoring : Use in situ IR or Raman spectroscopy to track boronic acid consumption and intermediate formation .

- Byproduct Identification : HRMS or MALDI-TOF detects protodeboronation products (e.g., benzene derivatives) or palladium black formation .

- Design of Experiments (DoE) : Vary catalyst loading, temperature, and solvent polarity to identify critical parameters via response surface modeling .

Advanced: What are the implications of this compound’s structural features (e.g., benzyl(methyl)amino group) for targeting biological systems?

Methodological Answer:

- Enzyme Inhibition : The boronic acid forms reversible bonds with serine hydrolases (e.g., proteases), while the benzyl(methyl)amino group enhances affinity for hydrophobic active sites .

- Cellular Uptake : The amino group’s basicity (pKa ~9) facilitates protonation in lysosomes, promoting endosomal escape .

- Toxicity Profiling : Screen for off-target effects using kinase panels or transcriptomic analysis to validate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.